An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylpentan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpentan-1-ol is a primary alcohol characterized by a quaternary carbon atom at the 3-position, which imparts significant steric hindrance around the core of the molecule. This structural feature influences its physical properties and chemical reactivity in predictable, yet important ways. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3,3-Dimethylpentan-1-ol, detailed experimental protocols for its synthesis and property determination, and a summary of its expected chemical behavior.
Chemical and Physical Properties
The physical and chemical properties of 3,3-Dimethylpentan-1-ol are summarized below. Quantitative data is presented in structured tables for clarity and ease of comparison.
General and Physical Properties
The defining feature of 3,3-Dimethylpentan-1-ol is its neopentyl-like structure, where the hydroxyl group is attached to a carbon chain that is sterically encumbered by a quaternary center. This structure affects properties such as boiling point and reactivity.
| Property | Value | Reference(s) |
| IUPAC Name | 3,3-Dimethylpentan-1-ol | [1] |
| CAS Number | 19264-94-9 | [1][2] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1] |
| Physical Form | Liquid (at STP) | |
| Boiling Point | 167 °C | [2] |
| Melting Point | -30.45 °C (estimate) | [2] |
| Density | 0.8280 g/mL | [2] |
| Refractive Index (n_D) | 1.4260 | [2] |
| Solubility in Water | Slightly soluble (predicted) |
Computed and Molecular Properties
Computational models provide additional insights into the molecular characteristics of 3,3-Dimethylpentan-1-ol.
| Property | Value | Reference(s) |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
| Exact Mass | 116.120115130 Da | [1][2] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| pKa (Predicted) | 15.20 ± 0.10 | [2] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
-CH₂OH (C1): A triplet around 3.5-3.7 ppm, due to coupling with the C2 protons. The deshielding is caused by the adjacent electronegative oxygen atom.[3]
-
-CH₂- (C2): A triplet around 1.5-1.7 ppm, coupled to the C1 protons.
-
-CH₂CH₃ (C4): A quartet around 1.3-1.4 ppm, coupled to the C5 methyl protons.
-
-CH₂C H₃** (C5):** A triplet around 0.8-0.9 ppm, coupled to the C4 methylene (B1212753) protons.
-
-C(CH₃)₂ (at C3): A singlet around 0.8-0.9 ppm, integrating to 6 protons.
-
-O H**: A broad singlet, with a chemical shift that can vary (typically 1-5 ppm) depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the symmetry of the molecule.
-
-CH₂OH (C1): ~60-65 ppm. Deshielded by the hydroxyl group.[3]
-
-CH₂- (C2): ~45-50 ppm.
-
-C(CH₃)₂ (C3): ~30-35 ppm (quaternary carbon, will be a weak signal).
-
-CH₂CH₃ (C4): ~25-30 ppm.
-
-C(CH₃)₂ (Methyls at C3): ~25-30 ppm.
-
-CH₂CH₃ (C5): ~8-12 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for a primary alcohol.
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[4][5][6]
-
C-H Stretch: Strong, sharp peaks between 2850-3000 cm⁻¹ from the alkyl C-H bonds.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, typical for a primary alcohol.[6]
Mass Spectrometry (MS) (Predicted)
The mass spectrum of a primary alcohol often shows a weak or absent molecular ion peak (M⁺) at m/z = 116. Key fragmentation patterns include:
-
Alpha-Cleavage: The most characteristic fragmentation for alcohols involves the cleavage of the C-C bond adjacent to the oxygen.[7][8] For 3,3-Dimethylpentan-1-ol, this would involve the loss of a C₆H₁₃ radical to produce a resonance-stabilized [CH₂OH]⁺ ion at m/z = 31 . This is expected to be a prominent peak.
-
Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 98 is common for alcohols.[7][8]
-
Further Fragmentation: The alkyl portion of the molecule will fragment to produce a series of peaks corresponding to the loss of alkyl radicals. A prominent peak at m/z = 57 corresponding to the tertiary pentyl cation [(CH₃)₂C-CH₂CH₃]⁺ is highly likely.
Chemical Reactivity and Synthesis
General Reactivity
As a primary alcohol, 3,3-Dimethylpentan-1-ol is expected to undergo reactions typical of its class. However, the steric hindrance from the adjacent quaternary carbon (a neopentyl-like structure) will significantly reduce the rate of Sₙ2 reactions at the C1 position.
-
Oxidation: Mild oxidation (e.g., with PCC or a Swern oxidation) will yield the corresponding aldehyde, 3,3-dimethylpentanal.[9] Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will produce 3,3-dimethylpentanoic acid.
-
Esterification: It will react with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) to form esters.[10] The reaction rate may be slower than for less hindered primary alcohols.
-
Conversion to Alkyl Halides: Reaction with reagents like HBr or SOCl₂ will produce the corresponding 1-bromo- or 1-chloro-3,3-dimethylpentane. Due to the primary nature and steric hindrance, these reactions will likely proceed via an Sₙ2 mechanism, which will be slow. Under strongly acidic conditions that favor an Sₙ1 mechanism, rearrangement of the intermediate primary carbocation to a more stable tertiary carbocation is possible, leading to rearranged products.[11][12][13]
References
- 1. 3,3-Dimethylpentan-1-ol | C7H16O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gauthmath.com [gauthmath.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. allen.in [allen.in]
- 12. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]
- 13. sarthaks.com [sarthaks.com]
